Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate” is a complex heterocyclic compound with potential therapeutic applications. Let’s break down its structure:
Chemical Formula: CHNOS
IUPAC Name: this compound
Preparation Methods
Synthetic Routes:
Green Synthesis:
Other Methods:
Industrial Production:
- Information on large-scale industrial production methods is limited. Research and development efforts are ongoing to optimize production processes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Neuroprotection: Recent studies suggest that triazole-pyrimidine hybrids (similar to our compound) exhibit neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis in neuronal cells.
Anti-Neuroinflammatory Activity: The same compounds also show anti-neuroinflammatory properties by reducing nitric oxide and tumor necrosis factor-α production in microglia cells.
Mechanism of Action
NF-kB Pathway: The compound likely modulates the NF-kB inflammatory pathway, contributing to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Uniqueness: Further research is needed to compare this compound with similar derivatives.
Similar Compounds: Examples include other pyrimidine-based neuroprotective agents and related heterocyclic structures.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
methyl 1-ethyl-7-(4-methoxyphenyl)-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17N3O4S/c1-4-21-15-14(16(22)20-18(21)26)12(17(23)25-3)9-13(19-15)10-5-7-11(24-2)8-6-10/h5-9H,4H2,1-3H3,(H,20,22,26) |
InChI Key |
IJUZYKSBHKBVCN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.